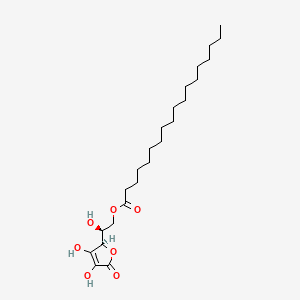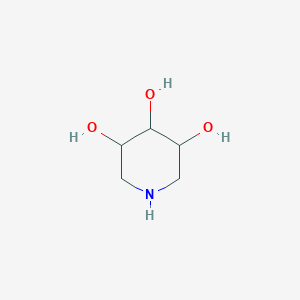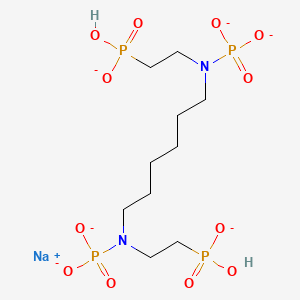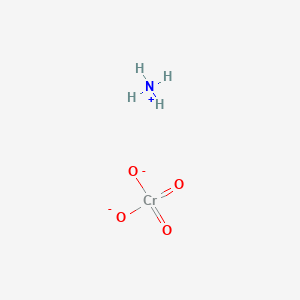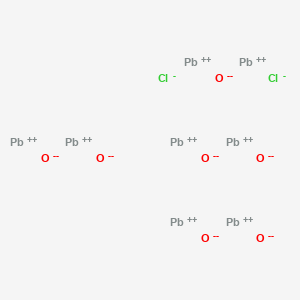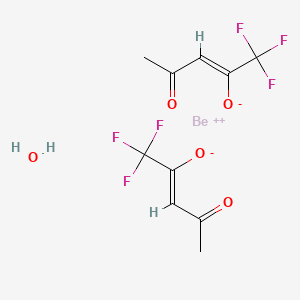
CYCLOPENTADIENYLMOLYBDENUM(II) TRICARBO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienylmolybdenum(II) tricarbonyl is a chemical compound with the formula ( \text{Cp}_2 \text{Mo}_2 (\text{CO})_6 ), where Cp stands for cyclopentadienyl (( \text{C}_5 \text{H}_5 )).
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentadienylmolybdenum(II) tricarbonyl is typically synthesized by treating molybdenum hexacarbonyl (( \text{Mo}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). The reaction proceeds as follows: [ \text{Mo}(\text{CO})_6 + 2 \text{NaCp} \rightarrow \text{Na}_2[\text{Mo}(\text{CO})_3(\text{Cp})_2] ] This intermediate is then oxidized to yield cyclopentadienylmolybdenum(II) tricarbonyl .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
化学反应分析
Types of Reactions: Cyclopentadienylmolybdenum(II) tricarbonyl undergoes various chemical reactions, including:
Thermolysis: Heating the compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, forming the tetracarbonyl derivative: [ (\text{C}_5 \text{H}_5)_2 \text{Mo}_2 (\text{CO})_6 \rightarrow (\text{C}_5 \text{H}_5)_2 \text{Mo}_2 (\text{CO})_4 + 2 \text{CO} ]
Substitution Reactions: The compound can undergo substitution reactions where the carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to oxidize the intermediate.
Solvents: Diglyme is commonly used in thermolysis reactions.
Major Products:
Tetracarbonyl Derivative: Formed during thermolysis.
Substituted Complexes: Formed during substitution reactions.
科学研究应用
Cyclopentadienylmolybdenum(II) tricarbonyl has several scientific research applications:
Catalysis: Used as a precursor for catalysts in olefin epoxidation reactions.
Molecular Rotors: Employed in ultrafast vibrational echo experiments to study dynamic processes in barrierless molecular rotors.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
作用机制
The compound exerts its effects through its ability to form stable complexes with various ligands. The cyclopentadienyl and carbonyl ligands provide a stable environment for the molybdenum center, allowing it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
- Cyclopentadienyltungsten Tricarbonyl Dimer
- Cyclopentadienylchromium Tricarbonyl Dimer
Comparison: Cyclopentadienylmolybdenum(II) tricarbonyl is unique due to its specific electronic and structural properties. Compared to its tungsten and chromium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and material science .
属性
CAS 编号 |
12128-23-3 |
|---|---|
分子式 |
C8H11ClMoO3 |
分子量 |
286.56414 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



